
(2',3-Difluorobiphenyl-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’,3-Difluorobiphenyl-5-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with two fluorine atoms attached at the 2’ and 3’ positions and a methanol group at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3-Difluorobiphenyl-5-yl)methanol typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of the biphenyl core, which can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Methanol Group Addition:
Industrial Production Methods
Industrial production of (2’,3-Difluorobiphenyl-5-yl)methanol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure high yield and purity of the final product. Catalysts and continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2’,3-Difluorobiphenyl-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon derivative using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: (2’,3-Difluorobiphenyl-5-yl)aldehyde, (2’,3-Difluorobiphenyl-5-yl)carboxylic acid
Reduction: (2’,3-Difluorobiphenyl-5-yl)methane
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(2’,3-Difluorobiphenyl-5-yl)methanol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (2’,3-Difluorobiphenyl-5-yl)methanol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2’,2-Difluorobiphenyl-5-yl)methanol
- (3,5-Difluoropyridin-2-yl)methanol
- (3’,2-Difluorobiphenyl-5-yl)methanol
Uniqueness
(2’,3-Difluorobiphenyl-5-yl)methanol is unique due to the specific positioning of the fluorine atoms and the methanol group, which imparts distinct chemical and physical properties. The presence of fluorine atoms at the 2’ and 3’ positions can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
[3-fluoro-5-(2-fluorophenyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-6-9(8-16)5-10(7-11)12-3-1-2-4-13(12)15/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZNGTYUBSSXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)CO)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

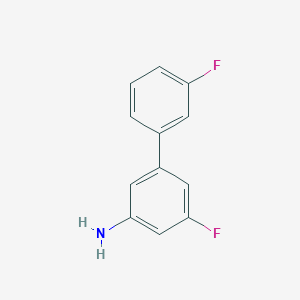
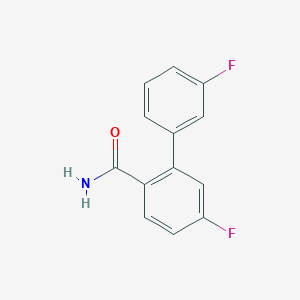
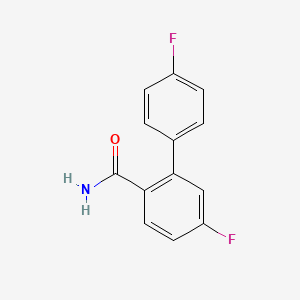
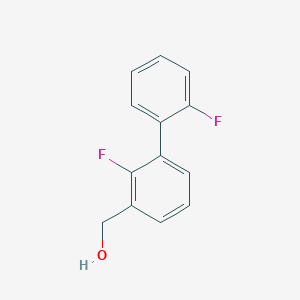
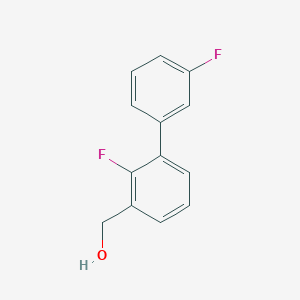
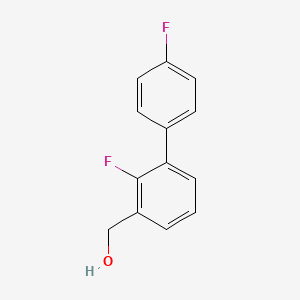
![[3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine](/img/structure/B7837606.png)

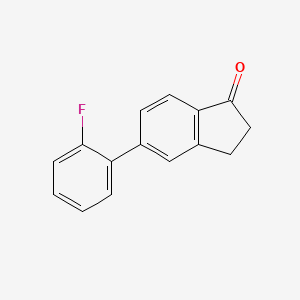
![3-Amino-3'-fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7837616.png)
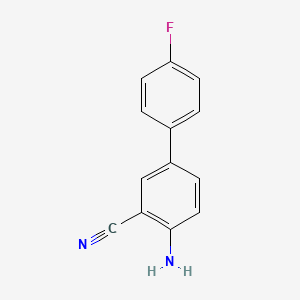
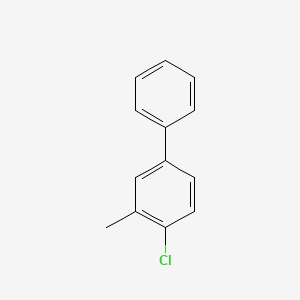
![6-Fluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7837634.png)
